

Lamellarin H: A Potent Modulator of Multidrug Resistance in Cancer Cells

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Compound of Interest		
Compound Name:	Lamellarin H	
Cat. No.:	B15591829	Get Quote

A comparative analysis of **Lamellarin H**'s efficacy in overcoming multidrug resistance (MDR) in cancer cell lines, with supporting experimental data and protocols.

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3] Marine natural products have emerged as a promising source of novel compounds that can counteract MDR. Among these, **Lamellarin H**, a polyaromatic alkaloid isolated from marine invertebrates, has demonstrated significant potential in sensitizing MDR cancer cells to conventional chemotherapeutics.[1][4]

This guide provides a comparative overview of the activity of **Lamellarin H** in MDR cancer cell lines, presenting quantitative data on its efficacy compared to other Lamellarin analogues and the well-known MDR modulator, verapamil. Detailed experimental protocols for key assays are also provided to facilitate further research and validation.

Data Presentation

The following tables summarize the cytotoxic and P-glycoprotein (P-gp) inhibitory activities of **Lamellarin H** and its analogues in various multidrug-resistant cancer cell lines.

Table 1: Cytotoxicity (IC50) of Lamellarins in Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines



Compoun d	Cell Line	IC50 (μM) - Sensitive	Cell Line	IC50 (µM) - MDR	Resistanc e Factor (RF)	Referenc e
Doxorubici n	SW620	0.1	SW620 Ad300	30	300	[5]
Lamellarin D	P388	-	P388CPT5	-	21	[6]
Lamellarin I	LoVo	-	LoVo/Dx	-	Similar to sensitive	[7]
Lamellarin O	-	>10	-	-	-	[8]

Resistance Factor (RF) is calculated as the ratio of IC50 in the MDR cell line to the IC50 in the sensitive parental cell line. '-' indicates data not available in the cited sources.

Table 2: P-glycoprotein (P-gp) Inhibition and Reversal of Doxorubicin Resistance



Compound	Concentrati on (μM)	Cell Line	Fold Reversal of Doxorubici n Resistance	P-gp Inhibition Activity	Reference
Lamellarin H	-	-	-	Identified as a lead compound for MDR reversal	[4]
Permethylate d Lamellarin Derivative	-	SW620 Ad300	-	Promising non-cytotoxic P-gp inhibitor	[5]
Lamellarin I	Non-toxic doses	LoVo/Dx	9- to 16-fold higher than verapamil	Directly inhibits P-gp mediated drug efflux	[7]
Lamellarin O	20	SW620 Ad300	-	Inhibits P-gp	[9]
Verapamil	20	SW620 Ad300	-	Standard P- gp inhibitor	[9][10][11][12]

^{&#}x27;-' indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[7][13][14][15]

Materials:

Cancer cell lines (sensitive and MDR)



- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Lamellarin H and other test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well microplates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Treat the cells with various concentrations of the test compounds (e.g., Lamellarin H, doxorubicin) and a vehicle control.
- Incubate the plates for 48-72 hours.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 or Calcein-AM Accumulation Assay)

This assay measures the ability of a compound to inhibit the efflux activity of P-gp, leading to the accumulation of a fluorescent substrate within the cells.[7]



Materials:

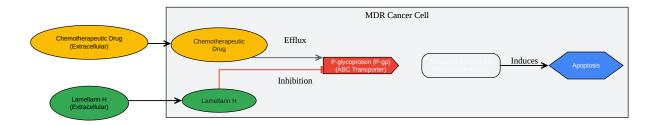
- MDR cancer cell line overexpressing P-gp (e.g., SW620 Ad300, LoVo/Dx)
- Fluorescent P-gp substrate (Rhodamine 123 or Calcein-AM)
- Lamellarin H and other test compounds
- Verapamil (positive control)
- Flow cytometer or fluorescence microplate reader

Procedure:

- Harvest and wash the MDR cells with PBS.
- Resuspend the cells in a suitable buffer (e.g., phenol red-free medium).
- Pre-incubate the cells with the test compounds (e.g., **Lamellarin H**) or verapamil at desired concentrations for 30 minutes at 37°C.
- Add the fluorescent P-gp substrate (e.g., Rhodamine 123 at 5 μM or Calcein-AM at 1 μM) and incubate for another 30-60 minutes at 37°C.
- Wash the cells with ice-cold PBS to stop the efflux.
- Analyze the intracellular fluorescence intensity using a flow cytometer or a fluorescence microplate reader.
- An increase in intracellular fluorescence compared to the untreated control indicates inhibition of P-gp activity.

Mandatory Visualization Signaling Pathway of Lamellarin H in Overcoming MDR

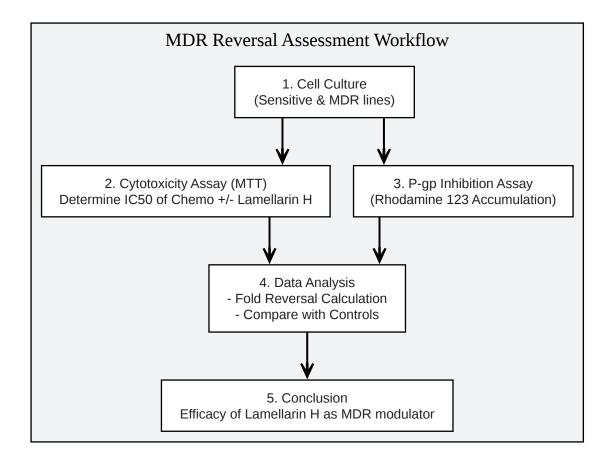




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Caption: Lamellarin H inhibits P-gp, increasing drug accumulation and inducing apoptosis.

Experimental Workflow for Assessing MDR Reversal





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Caption: Workflow for evaluating **Lamellarin H**'s ability to reverse multidrug resistance.

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